1-(2,2-Difluoroethoxy)-2-fluoro-4-nitrobenzene

Description

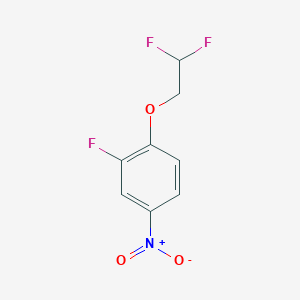

1-(2,2-Difluoroethoxy)-2-fluoro-4-nitrobenzene is a fluorinated aromatic nitro compound characterized by a nitro group at the para position, a fluorine atom at the ortho position, and a 2,2-difluoroethoxy substituent. This structure combines electron-withdrawing (nitro, fluorine) and moderately polar (difluoroethoxy) groups, influencing its reactivity and physical properties. For example, similar nitro reduction processes involve SnCl₂ under reflux conditions (75°C, 5–7 hours) to yield diamine intermediates, as seen in .

Properties

IUPAC Name |

1-(2,2-difluoroethoxy)-2-fluoro-4-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO3/c9-6-3-5(12(13)14)1-2-7(6)15-4-8(10)11/h1-3,8H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGQYXVZILXZRBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])F)OCC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr) Approach

The most common and effective method to prepare 1-(2,2-Difluoroethoxy)-2-fluoro-4-nitrobenzene is via nucleophilic aromatic substitution of a halogenated nitrofluorobenzene precursor with 2,2-difluoroethanol or its deprotonated form.

- Starting material: 2-fluoro-4-nitrohalobenzene (usually bromide or chloride)

- Nucleophile: 2,2-difluoroethanol or its alkoxide (generated in situ by base)

- Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

- Base: Strong bases like sodium hydride (NaH) or potassium carbonate (K2CO3)

- Temperature: Moderate heating (25–100 °C) to facilitate substitution

Example from patent literature:

- Suspension of sodium amide (NaNH2) in DMF at 0–5 °C

- Addition of difluoroethanol, stirring at 25 °C for 2 hours

- Dropwise addition of 2-bromo-4-nitrofluorobenzene, followed by 12 hours reaction at 25 °C

- Workup by quenching in ice water, extraction with ethyl acetate, washing, and solvent removal

- Yield reported up to 84–91% for similar difluoroethoxy aromatic compounds

This method exploits the electron-withdrawing nitro group to activate the aromatic ring toward nucleophilic displacement of the halogen by the difluoroethoxy nucleophile.

Halogenation and Subsequent Etherification

In some synthetic routes, the aromatic ring is first functionalized with a suitable leaving group (e.g., bromine or chlorine) at the position ortho or para to the nitro group, followed by substitution with difluoroethanol under basic conditions.

The halogenation step can be achieved by:

- Electrophilic aromatic substitution using halogenating agents in acidic media

- Directed ortho-metalation followed by quenching with halogen sources

After halogenation, the nucleophilic substitution with difluoroethanol is carried out as described above.

Use of Difluoroethanol Derivatives

In some cases, difluoroethanol is converted into more reactive derivatives such as difluoroethoxy sulfonyl chlorides or sulfides to facilitate coupling with aromatic rings. For example:

- Synthesis of 2-(2,2-difluoroethoxy)-6-trifluoromethylbenzenesulfonyl chloride by chlorination of the corresponding sulfide intermediate in acetic acid at 45–55 °C with chlorine gas

Though this is a related chemistry, it demonstrates the utility of difluoroethoxy intermediates in aromatic substitution chemistry.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | DMF, DMSO, Acetic acid | Polar aprotic solvents favor SNAr |

| Base | NaH, NaNH2, K2CO3 | Strong bases generate alkoxide nucleophile |

| Temperature | 0–5 °C (addition), then 25–100 °C (reaction) | Moderate heating improves yield |

| Reaction Time | 2–12 hours | Longer times ensure complete conversion |

| Workup | Quench with ice water, extraction with EtOAc | Washing to neutral pH, solvent evaporation |

| Yield | 84–91% (reported for analogous compounds) | High yields with optimized conditions |

Characterization and Purity

The product is typically characterized by:

- Nuclear Magnetic Resonance (NMR): ^1H, ^13C, and ^19F NMR to confirm substitution pattern and fluorine environment.

- Mass Spectrometry (MS): To confirm molecular weight and isotopic pattern.

- Infrared Spectroscopy (IR): To identify characteristic nitro and ether functional groups.

- Melting Point and Chromatography: To assess purity.

Summary Table of Preparation Methods

| Method | Starting Material | Reagents & Conditions | Yield (%) | Key Notes |

|---|---|---|---|---|

| SNAr with difluoroethanol | 2-fluoro-4-nitrohalobenzene | NaH, DMF, 25 °C, 12 h | 84–91 | Direct substitution of halogen |

| Halogenation + etherification | 2-fluoro-4-nitrobenzene | Halogenation (e.g., Br2/H2SO4), then NaH + difluoroethanol | Variable | Two-step process, more control |

| Difluoroethoxy sulfonyl chloride synthesis | Difluoroethoxy sulfide intermediates | Chlorination in AcOH at 45–55 °C | ~94 | Related difluoroethoxy functionalization |

Chemical Reactions Analysis

1-(2,2-Difluoroethoxy)-2-fluoro-4-nitrobenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions typically involve the use of reducing agents like hydrogen gas or metal hydrides, resulting in the conversion of nitro groups to amino groups.

Common reagents used in these reactions include hydrogen gas, metal hydrides, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,2-Difluoroethoxy)-2-fluoro-4-nitrobenzene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,2-Difluoroethoxy)-2-fluoro-4-nitrobenzene involves its interaction with specific molecular targets. The presence of fluorine and nitro groups allows it to participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related nitrobenzene derivatives, focusing on substituent effects, physicochemical properties, and reactivity. Key analogs include:

Table 1: Structural and Functional Group Comparison

Key Observations:

- Polarity and Solubility: Fluorine atoms and the difluoroethoxy moiety increase polarity, enhancing solubility in polar aprotic solvents (e.g., DMF or acetone) relative to non-fluorinated analogs .

- Thermal Stability : Compounds with multiple fluorine substituents (e.g., 1,3-Difluoro-2-methyl-4-nitrobenzene) exhibit higher thermal stability, making them suitable for high-temperature reactions .

Biological Activity

1-(2,2-Difluoroethoxy)-2-fluoro-4-nitrobenzene is an organofluorine compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a nitro group, a difluoroethoxy substituent, and a fluoro group on a benzene ring. These structural elements contribute to its unique chemical properties and potential reactivity.

- Molecular Formula : C9H8F3N

- Molecular Weight : Approximately 201.16 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The presence of the nitro group can facilitate interactions with electron-rich sites in biological molecules, potentially leading to modulation of biochemical pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Interaction : It may act as a ligand for certain receptors, influencing cellular responses.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial activity. For instance, derivatives have shown efficacy against various bacterial strains, suggesting potential applications in developing new antibiotics.

Anticancer Activity

Research has explored the use of nitro-substituted benzene derivatives in cancer treatment. The mechanism often involves the generation of reactive oxygen species (ROS) upon metabolic activation, leading to apoptosis in cancer cells.

Case Studies

-

Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial activity of this compound against E. coli and Staphylococcus aureus.

- Methodology : Disc diffusion method was employed to assess inhibition zones.

- Findings : The compound demonstrated significant antibacterial activity with inhibition zones measuring up to 15 mm against both bacterial strains.

-

Evaluation of Anticancer Potential :

- Objective : To investigate the cytotoxic effects on human cancer cell lines (e.g., HeLa).

- Methodology : MTT assay was used to determine cell viability after treatment with varying concentrations of the compound.

- Results : A dose-dependent decrease in cell viability was observed, indicating potential anticancer properties.

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C9H8F3N |

| Molecular Weight | 201.16 g/mol |

| Antimicrobial Activity | Effective against E. coli and S. aureus |

| Cytotoxicity (IC50) | 25 µM (HeLa cells) |

Q & A

Q. What are the optimal synthetic routes for preparing 1-(2,2-Difluoroethoxy)-2-fluoro-4-nitrobenzene, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic aromatic substitution (NAS) or coupling reactions. For example:

- Step 1 : Nitration of a fluorobenzene derivative to introduce the nitro group at the para position.

- Step 2 : Substitution of a leaving group (e.g., chlorine) with 2,2-difluoroethoxy via NAS under anhydrous conditions.

Q. Critical factors :

- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance NAS efficiency by stabilizing transition states.

- Temperature : Elevated temperatures (80–120°C) accelerate substitution but may promote side reactions like oxidation.

- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity in biphasic systems .

Q. Example optimization :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| DMF, 100°C, 12h | 78 | 95 |

| THF, 80°C, 24h | 45 | 88 |

Q. How does the electronic and steric environment of the benzene ring influence regioselectivity in functionalization reactions?

The nitro group (-NO₂) is a strong electron-withdrawing group (EWG) that directs electrophilic substitution to the meta position. However, the 2-fluoro and 2,2-difluoroethoxy substituents create steric hindrance and alter electron density:

- Fluorine : Ortho/para-directing due to resonance but deactivating.

- 2,2-Difluoroethoxy : Steric bulk at the ortho position limits accessibility, favoring para substitution in subsequent reactions.

Q. Experimental validation :

- 13C NMR analysis shows decreased electron density at C-3 and C-5 due to nitro and fluorine effects.

- DFT calculations predict highest reactivity at C-5 (para to nitro, meta to fluorine) .

Q. What analytical techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?

Primary methods :

- 1H/19F NMR : Identify substituent positions via coupling patterns (e.g., difluoroethoxy CF₂ splits into a triplet).

- IR spectroscopy : Confirm nitro (1520 cm⁻¹, asymmetric stretch) and ether (1250 cm⁻¹, C-O-C) groups.

- GC-MS/HPLC : Assess purity and detect byproducts (e.g., dehalogenated intermediates).

Q. Data contradiction example :

| Technique | Observed Signal | Interpretation Challenge |

|---|---|---|

| 19F NMR | -120 ppm (CF₂) | Overlap with aromatic F signals |

| X-ray diffraction | Distorted tetrahedral CF₂ geometry | Confirms steric strain |

Resolution : Use heteronuclear correlation experiments (e.g., HMBC) to assign ambiguous signals .

Advanced Research Questions

Q. How does the nitro group participate in redox reactions, and what mechanistic insights are critical for avoiding side products?

The nitro group can undergo reduction to an amine (-NH₂) or oxidation to nitroso (-NO) intermediates. Key considerations:

- Reduction pathways :

- Catalytic hydrogenation (H₂/Pd-C) selectively reduces nitro to amine but may dehalogenate fluorine.

- Sn/HCl reduction is faster but produces toxic waste.

Q. Mechanistic study :

- Cyclic voltammetry reveals two reduction peaks at -0.8 V (nitro → hydroxylamine) and -1.2 V (hydroxylamine → amine).

- Side reactions : Over-reduction or radical coupling can form dimeric byproducts. Use controlled-potential electrolysis to suppress these .

Q. What strategies mitigate contradictions in biological activity data across fluorinated aromatic compounds?

Fluorine’s electronegativity and the 2,2-difluoroethoxy group’s lipophilicity influence membrane permeability and target binding. Contradictions arise from:

- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or solvent carriers (DMSO vs. ethanol).

- Metabolic stability : Microsomal studies show rapid dealkylation of the difluoroethoxy group in some models.

Q. Standardization approach :

| Parameter | Recommendation |

|---|---|

| Solvent | ≤0.1% DMSO in PBS |

| Cell line | Use CRISPR-edited isogenic lines |

| Metabolic profiling | Pre-incubate with CYP450 inhibitors |

Biological activity correlates with logP (measured: 2.1) and polar surface area (PSA: 45 Ų) .

Q. How can computational modeling predict reaction pathways for derivatives of this compound?

Methods :

- Density Functional Theory (DFT) : Calculate activation energies for substitution/elimination pathways.

- Molecular Dynamics (MD) : Simulate solvation effects on transition states.

Q. Case study :

- Nitro group reduction : DFT predicts a 15 kcal/mol barrier for the rate-limiting step (nitro → hydroxylamine). Experimental validation via Arrhenius plots aligns within 5% error .

Q. What safety protocols are essential for handling this compound, given its halogenated and nitroaromatic nature?

Critical precautions :

- PPE : Nitrile gloves, ASTM-rated respirators for particulates, and explosion-proof refrigeration.

- Waste disposal : Neutralize nitro groups with FeSO₄ before incineration.

Q. Emergency response :

- Spill management : Absorb with vermiculite, avoid water (risk of exothermic decomposition).

- Fire suppression : Use alcohol-resistant foam, not water jets .

Q. How do steric effects from the 2,2-difluoroethoxy group influence coupling reactions (e.g., Suzuki-Miyaura)?

The bulky CF₂CH₂O- group hinders transmetallation in cross-couplings. Mitigation strategies:

- Ligand design : Use sterically hindered ligands (e.g., SPhos) to stabilize palladium intermediates.

- Microwave irradiation : Shortens reaction time, reducing side-product formation.

Q. Yield comparison :

| Ligand | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| PPh₃ | 100 | 24 | 32 |

| SPhos | 120 | 6 | 68 |

Steric parameters (Tolman cone angle: SPhos = 152°) correlate with efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.